Ortho-Furan vs. Para-Furan Substitution
Among the furan-nitrobenzoic acid regioisomeric family, the target compound (2-(furan-2-yl)-4-nitrobenzoic acid) is the only isomer bearing the furan ring ortho to the carboxylic acid and the nitro group para to the biaryl linkage. Its regioisomer, 4-(furan-2-yl)-2-nitrobenzoic acid (CAS 1261889-11-5), positions the furan para to the carboxylic acid and the nitro ortho to the carboxylic acid, creating a distinct hydrogen-bonding donor/acceptor topology . Published structural studies on nitroaromatic carboxylic acid derivatives demonstrate that the relative positioning of the electroactive nitro group and the carboxylic acid directly modulates the compound's redox potential, which correlates with leishmanicidal activity [1]. The carboxy group ortho to the aryl substituent in the target compound enables chelation or bidentate binding modes not accessible to the para-substituted isomer.
| Evidence Dimension | Substitution pattern (regioisomeric topology) |
|---|---|
| Target Compound Data | Furan at C2 (ortho to COOH); Nitro at C4 (para to biaryl bond); COOH ortho to furan |
| Comparator Or Baseline | 4-(Furan-2-yl)-2-nitrobenzoic acid (CAS 1261889-11-5): Furan at C4 (para to COOH); Nitro at C2 (ortho to COOH) |
| Quantified Difference | Qualitative regioisomeric distinction; no head-to-head bioactivity data available in public domain |
| Conditions | Structural comparison based on computed molecular topology and published crystallographic data on related nitroaromatic acids |
Why This Matters
Procurement of the correct regioisomer is essential for SAR campaigns, as the spatial relationship between the furan, nitro, and carboxylic acid moieties determines hydrogen-bonding patterns and target engagement geometry that the para-isomer cannot replicate.
- [1] Dias, L. C.; de Lima, G. M.; Pinheiro, C. B.; et al. Design, structural and spectroscopic elucidation of new nitroaromatic carboxylic acids and semicarbazones for the in vitro screening of anti-leishmanial activity. Journal of Molecular Structure, 2015, 1079, 298–306. https://doi.org/10.1016/j.molstruc.2014.08.047 View Source
